molecular formula C20H26Cl2FN5O B1667162 BMS 181101 CAS No. 146479-45-0

BMS 181101

Cat. No.: B1667162
CAS No.: 146479-45-0
M. Wt: 442.4 g/mol
InChI Key: FSZXJSRMZRCZOD-UHFFFAOYSA-N
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Description

BMS 181101, also known as 5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole dihydrochloride, is a novel antidepressant drug that has been under clinical investigation. It is a small molecule drug developed by Bristol Myers Squibb Co. and acts as a serotonin 1 receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 181101 involves several key steps:

Industrial Production Methods

The industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic chemistry techniques and purification methods to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

BMS 181101 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

BMS 181101 acts as a serotonin 1 receptor agonist. It binds to the serotonin 1 receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism is believed to contribute to its antidepressant effects by enhancing serotoninergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS 181101 is unique due to its specific binding affinity and selectivity for the serotonin 1 receptor. Its pharmacokinetic profile and receptor binding characteristics distinguish it from other similar compounds, making it a promising candidate for further development as an antidepressant agent .

Properties

CAS No.

146479-45-0

Molecular Formula

C20H26Cl2FN5O

Molecular Weight

442.4 g/mol

IUPAC Name

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride

InChI

InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H

InChI Key

FSZXJSRMZRCZOD-UHFFFAOYSA-N

SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl

Canonical SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl

Appearance

Solid powder

146479-45-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride
BMS 181101
BMS-181101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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